molecular formula C6H7F3O3 B2771177 cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS No. 2247106-27-8

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Cat. No.: B2771177
CAS No.: 2247106-27-8
M. Wt: 184.114
InChI Key: MBYACEIXYASETJ-UHFFFAOYSA-N
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Description

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9) is a cyclobutane derivative featuring a strained four-membered ring with two functional groups: a carboxylic acid (-COOH) and a trifluoromethoxy (-OCF₃) substituent in the cis configuration. Its molecular formula is C₆H₇F₃O₃, and it has a molar mass of 184.11 g/mol . The compound’s structural rigidity and electronic properties, conferred by the cyclobutane ring and electron-withdrawing trifluoromethoxy group, make it a candidate for applications in medicinal chemistry and materials science, particularly where stereochemical control and metabolic stability are critical.

Properties

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYACEIXYASETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247106-27-8
Record name 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethoxy-substituted alkene with a suitable cyclizing agent . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired cis-configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized cyclobutane derivatives .

Scientific Research Applications

Table 1: Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsYield (%)
Method ACyclobutanoneTMSCF3, CsF63.7
Method B4-OxocyclobutaneBu3SnH40
Method CMethyl esterLithium tri-tert-butoxyaluminum hydride54

Biological Activities

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid exhibits promising biological activities. Its structural characteristics allow it to act as a precursor for various bioactive compounds. Notably, it has been investigated for its potential as an inhibitor in several biological pathways.

  • Pharmaceutical Intermediates : The compound serves as a key intermediate in synthesizing various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
  • Inhibitory Activity : Studies have indicated that derivatives of this compound can inhibit specific enzymes such as cyclin-dependent kinases (CDKs) and chemokine receptors (CXCR2), which are crucial in cancer progression and inflammatory responses .

Table 2: Biological Activities

Activity TypeTarget Enzyme/PathwayReference
Kinase InhibitionCDK9
Anti-inflammatoryCXCR2
Metabolic StabilityVarious

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

  • Case Study 1 : A study demonstrated the synthesis of a novel CDK9 inhibitor derived from this compound. The compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential for therapeutic use in oncology .
  • Case Study 2 : Another research effort focused on modifying the compound to enhance its selectivity towards CXCR2. The resulting derivatives exhibited improved anti-inflammatory properties in animal models, indicating their applicability in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Ring Type Key Substituents Functional Group
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid C₆H₇F₃O₃ 184.11 Cyclobutane -OCF₃ (cis) Carboxylic acid
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid C₇H₄F₃NO₂ 191.11 Pyridine -CF₃ Carboxylic acid
cis-3-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid C₁₄H₁₆O₃S 264.34 Cyclopentane -S-CH₂-C₆H₄-CO- Carboxylic acid

Table 2. Inferred Property Comparison

Compound Acidity (Relative) Lipophilicity (LogP)* Stability (Ring Strain) Reactivity Notes
This compound High (due to -OCF₃) Moderate Low (high strain) Susceptible to ring-opening
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid Moderate High High (aromatic stability) Stable under acidic conditions
cis-3-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid Moderate High Moderate Oxidation-sensitive (S-group)

*LogP values estimated based on substituent contributions.

Structural Effects on Properties

  • Acidity: The trifluoromethoxy group’s electron-withdrawing nature enhances the carboxylic acid’s acidity compared to non-fluorinated analogs. This contrasts with pyridine derivatives, where aromatic nitrogen delocalizes electron density .
  • Solubility : The cyclobutane ring’s hydrophobicity may reduce aqueous solubility compared to pyridine-based analogs, though the carboxylic acid group mitigates this effect.

Biological Activity

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring with a trifluoromethoxy group and a carboxylic acid functional group. Its unique structure and fluorinated nature contribute to its potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The trifluoromethoxy group enhances the binding affinity and selectivity of bioactive molecules, making this compound a valuable building block in drug design. The compound can interact with various biological targets, influencing enzyme activity and receptor interactions. Its mechanism of action often involves binding to the active site of enzymes, thereby inhibiting their function or modifying their activity.

PropertyValue
Molecular FormulaC₇H₈F₃O₃
Molecular Weight201.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsCarboxylic acid, Trifluoromethoxy

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry.

1. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for certain proteases or kinases, which are crucial for cellular signaling and metabolism.

2. Antitumor Activity

Preliminary studies have suggested that fluorinated compounds like this compound could exhibit antitumor properties. The structural modifications provided by the trifluoromethoxy group may enhance the compound's ability to penetrate tumor cells or modify their growth dynamics.

3. Drug Development Applications

In medicinal chemistry, this compound is being explored as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects. Its unique structure allows for modifications that could lead to novel therapeutic agents.

Case Studies

Several studies have investigated the biological implications of similar fluorinated compounds, providing insights into the potential applications of this compound.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of cyclobutane carboxylic acids, including those with trifluoromethyl groups. The evaluation included assessing their biological activity against cancer cell lines, indicating promising results for compounds with similar structures .

Case Study 2: Pharmacological Properties

Another research effort assessed the pharmacological properties of fluorinated cyclobutanes, demonstrating that these compounds can exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts . This suggests that this compound may share these advantageous characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, and how does the trifluoromethoxy group influence reaction conditions?

  • Methodological Answer :

  • Multi-step synthesis : Begin with cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis. Introduce the trifluoromethoxy group using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to avoid hydrolysis.
  • Functionalization : Couple the trifluoromethoxy group via nucleophilic substitution or radical-mediated pathways. Carboxylic acid introduction may involve oxidation of a methyl group or hydrolysis of nitriles.
  • Key Considerations : The electron-withdrawing trifluoromethoxy group increases electrophilicity of adjacent carbons, requiring controlled temperatures (<0°C) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm regiochemistry and cis/trans isomerism. The trifluoromethoxy group shows distinct splitting patterns in 19F^{19}\text{F} NMR.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%).
  • X-ray Crystallography : Resolve stereochemistry by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374-compliant), safety goggles with side shields, and lab coats. Use fume hoods for synthesis steps involving volatile fluorinated reagents.
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent degradation. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the cyclobutane ring in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Mechanistic Insights : The trifluoromethoxy group stabilizes carbocation intermediates in electrophilic substitutions, directing attack to the meta position. In nucleophilic reactions (e.g., SN2), steric hindrance from the cyclobutane ring reduces reaction rates.
  • Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy or DFT calculations .

Q. What strategies are effective for resolving enantiomers of this compound in stereochemical studies?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases. Optimize retention times by adjusting temperature (25–40°C).
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., brucine or cinchona alkaloids) in ethanol/water mixtures. Monitor enantiomeric excess (ee) via polarimetry .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize the trifluoromethoxy group’s electrostatic potential with Gaussian08.
  • QSAR Studies : Corrogate substituent effects (e.g., logP, molar refractivity) with IC50_{50} data from enzyme inhibition assays .

Q. In material science, how does incorporating this compound affect polymer thermal stability and mechanical properties?

  • Methodological Answer :

  • Polymer Synthesis : Co-polymerize with acrylates via free-radical initiation (AIBN, 70°C). Characterize thermal stability via TGA (decomposition >300°C due to C-F bonds).
  • Mechanical Testing : Measure tensile modulus (DIN 53504) and glass transition temperature (DSC) to assess rigidity enhancement from the cyclobutane ring .

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